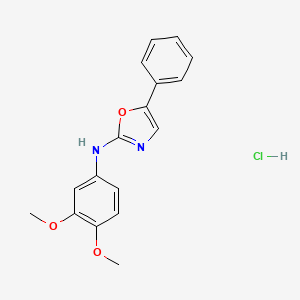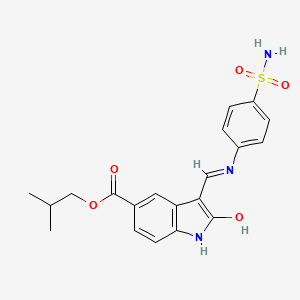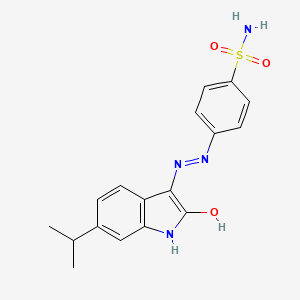
N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phenyl group and a dimethoxyphenyl group attached to an oxazole ring, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Synthesis: Utilizing large-scale reactors to ensure consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the core structure.
5-Phenyl-1,3-oxazole: Lacks the dimethoxyphenyl and amine groups.
N-(3,4-Dimethoxyphenyl)acetamide: Similar functional groups but different core structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17ClN2O3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C17H16N2O3.ClH/c1-20-14-9-8-13(10-15(14)21-2)19-17-18-11-16(22-17)12-6-4-3-5-7-12;/h3-11H,1-2H3,(H,18,19);1H |
InChI Key |
CKZWKYHFXVABMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=C(O2)C3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;sulfuric acid](/img/structure/B10755283.png)
![3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-pyridin-3-yl-1H-indol-2-one;hydrochloride](/img/structure/B10755293.png)
![N-methyl-5-[(E)-2-(2-methylphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B10755297.png)
![5-[(E)-2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B10755303.png)
![5-[(E)-2-(2,6-diethylphenyl)ethenyl]-N-methylpyridine-3-carboxamide](/img/structure/B10755311.png)


![5-Bromo-3-(5-bromo-6-hydroxy-2''-methoxy-biphenyl-3-ylmethylene)-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B10755336.png)
![3,5-dimethyl-4-[(E)-2-[5-(2H-tetrazol-5-yl)pyridin-3-yl]ethenyl]phenol;hydrochloride](/img/structure/B10755340.png)
![5-(2-amino-1,3-thiazol-4-yl)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10755346.png)
![2-methoxy-4-[(2-{5H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)methyl]phenol](/img/structure/B10755352.png)
![4-N-(2-benzyl-3H-benzimidazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10755357.png)


